(4-Bromo-1-methyl-1H-pyrazol-5-yl)(1H-pyrazol-4-yl)methanol
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Overview
Description
(4-Bromo-1-methyl-1H-pyrazol-5-yl)(1H-pyrazol-4-yl)methanol is a chemical compound with the molecular formula C8H8BrN3O It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-1-methyl-1H-pyrazol-5-yl)(1H-pyrazol-4-yl)methanol typically involves the reaction of 4-bromo-1-methyl-1H-pyrazole with 1H-pyrazole-4-carbaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-1-methyl-1H-pyrazol-5-yl)(1H-pyrazol-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.
Major Products Formed
Oxidation: (4-Bromo-1-methyl-1H-pyrazol-5-yl)(1H-pyrazol-4-yl)ketone.
Reduction: this compound.
Substitution: (4-Azido-1-methyl-1H-pyrazol-5-yl)(1H-pyrazol-4-yl)methanol.
Scientific Research Applications
Chemistry
In chemistry, (4-Bromo-1-methyl-1H-pyrazol-5-yl)(1H-pyrazol-4-yl)methanol is used as a building block for the synthesis of more complex molecules. It is particularly useful in the development of heterocyclic compounds with potential biological activity .
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Its structure allows it to interact with specific enzymes, potentially leading to the development of new drugs for various diseases .
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new pharmaceuticals targeting specific biological pathways .
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique structure makes it a valuable intermediate in the production of advanced materials with specific properties .
Mechanism of Action
The mechanism of action of (4-Bromo-1-methyl-1H-pyrazol-5-yl)(1H-pyrazol-4-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target enzyme, inhibiting its activity and thereby modulating the biological pathway in which the enzyme is involved. This interaction can lead to various therapeutic effects, depending on the specific target and pathway .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1-methyl-1H-pyrazole: A simpler derivative with similar reactivity but lacking the additional pyrazole ring.
1H-Pyrazole-4-carbaldehyde: Another related compound used in the synthesis of (4-Bromo-1-methyl-1H-pyrazol-5-yl)(1H-pyrazol-4-yl)methanol.
Uniqueness
This compound is unique due to its dual pyrazole rings, which provide enhanced reactivity and potential for diverse chemical modifications. This structural feature makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C8H9BrN4O |
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Molecular Weight |
257.09 g/mol |
IUPAC Name |
(4-bromo-2-methylpyrazol-3-yl)-(1H-pyrazol-4-yl)methanol |
InChI |
InChI=1S/C8H9BrN4O/c1-13-7(6(9)4-12-13)8(14)5-2-10-11-3-5/h2-4,8,14H,1H3,(H,10,11) |
InChI Key |
CCSMSDPSXUDHNS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)Br)C(C2=CNN=C2)O |
Origin of Product |
United States |
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